molecular formula C19H18N4O2 B1683923 GDC-0879 CAS No. 905281-76-7

GDC-0879

Cat. No.: B1683923
CAS No.: 905281-76-7
M. Wt: 334.4 g/mol
InChI Key: DEZZLWQELQORIU-PYCFMQQDSA-N
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Description

GDC-0879 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and an oxime functional group, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

GDC-0879 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

GDC-0879, also known as (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, GDC0879, or AR-00341677, is a potent and selective inhibitor of B-Raf . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and kidney diseases .

Target of Action

The primary target of this compound is B-Raf , particularly the BRAF V600E mutation . B-Raf is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. In many types of cancers, B-Raf is mutated, leading to constant cell growth and proliferation .

Mode of Action

This compound binds to B-Raf, specifically the BRAF V600E mutation, inhibiting its activity . This inhibition disrupts the overactive signaling pathways in cancer cells, leading to reduced cell proliferation .

Biochemical Pathways

The key biochemical pathway affected by this compound is the Raf/MEK/ERK pathway . By inhibiting B-Raf, this compound prevents the activation of this pathway, which is often overactive in cancer cells. This leads to a decrease in cell proliferation and survival .

Pharmacokinetics

This compound is orally bioavailable, making it a useful probe to interrogate RAF biology . The compound exhibits potent and selective inhibition of B-Raf, with an IC50 of 0.13 nM . The pharmacokinetics and disposition of this compound have been characterized in mouse, rat, dog, and monkey .

Result of Action

This compound has been shown to protect kidney podocytes from injury through paradoxical activation of the MEK/ERK pathway . It has also been found to promote podocyte survival against an array of cellular stressors . In cancer cells, this compound’s inhibition of the Raf/MEK/ERK pathway leads to reduced cell proliferation and survival .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, the responsiveness of BRAF V600E melanoma cells to this compound could be dramatically altered by pharmacologic and genetic modulation of the phosphatidylinositol 3-kinase pathway . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors within the cell .

Biochemical Analysis

Biochemical Properties

GDC-0879 interacts with several biomolecules, primarily enzymes and proteins involved in the Raf/MEK/ERK signaling pathway . It has been shown to inhibit B-Raf, a serine/threonine kinase, with an IC50 of 0.13 nM . This interaction leads to the inhibition of the downstream MEK and ERK kinases, thereby disrupting the signaling pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the viability of B-Raf mutant cells, such as the MALME3M cell line . In A375 melanoma and Colo205 colorectal carcinoma cell lines, this compound exhibits dose-dependent pMEK1 inhibition . Furthermore, it has been found to protect kidney podocytes from injury by paradoxically activating the MEK/ERK pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the B-Raf enzyme, leading to the inhibition of the Raf/MEK/ERK signaling pathway . This disruption of the signaling pathway can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to cause sustained pharmacodynamic inhibition of the Raf/MEK/ERK pathway in both cell line and patient-derived BRAF V600E tumors

Metabolic Pathways

This compound is involved in the Raf/MEK/ERK signaling pathway . It interacts with the B-Raf enzyme, leading to the inhibition of this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0879 typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the hydroxyethyl group. The final step involves the formation of the oxime group through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

GDC-0879 can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxime group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the oxime group results in an amine.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
  • (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

Uniqueness

The unique combination of the pyrazole, pyridine, and oxime groups in GDC-0879 distinguishes it from similar compounds. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

905281-76-7

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18-

InChI Key

DEZZLWQELQORIU-PYCFMQQDSA-N

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
GDC 0879
GDC-0879
GDC0879

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydroinden-1-one O-benzyl oxime (31.9 mg; Example 4, Step 4) in 5 mL methanol was added 38 μL 6M hydrochloric acid and about 5 mg palladium hydroxide (20% by weight on carbon). A hydrogen-filled balloon was attached to the reaction vessel and the mixture was stirred at ambient temperature for 1 hour. The mixture was filtered through celite, the celite was washed with methanol, and the filtrate treated with a small amount of saturated aqueous sodium bicarbonate. The filtrate was concentrated under vacuum and the residue was purified by chromatography, eluting with a 10:1 mixture of dichloromethane-methanol to yield 13.2 mg (53% yield) of a white solid. 1H NMR (CDCl3) was consistent with the desired structure 110. LC/MS showed one peak with a M+1 molecular ion of m/z 335.4 by positive ESI.
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53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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